Cas no 2167532-89-8 (4-difluoromethanesulfonyl-3-fluorobenzonitrile)

4-Difluoromethanesulfonyl-3-fluorobenzonitrile is a fluorinated aromatic compound featuring both a difluoromethanesulfonyl and a nitrile functional group. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The difluoromethanesulfonyl group enhances electrophilic properties, while the nitrile moiety offers versatility for further derivatization. Its fluorinated components contribute to improved metabolic stability and bioavailability in drug development. The compound's high purity and well-defined chemical properties ensure consistent performance in cross-coupling reactions and other transformations. Suitable for research and industrial applications, it serves as a key intermediate in the preparation of biologically active molecules.
4-difluoromethanesulfonyl-3-fluorobenzonitrile structure
2167532-89-8 structure
Product Name:4-difluoromethanesulfonyl-3-fluorobenzonitrile
CAS No:2167532-89-8
MF:C8H4F3NO2S
MW:235.183071136475
CID:6564499
PubChem ID:165794888
Update Time:2025-10-18

4-difluoromethanesulfonyl-3-fluorobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-difluoromethanesulfonyl-3-fluorobenzonitrile
    • EN300-1275432
    • 2167532-89-8
    • Inchi: 1S/C8H4F3NO2S/c9-6-3-5(4-12)1-2-7(6)15(13,14)8(10)11/h1-3,8H
    • InChI Key: HDSLXRQGGJKDRW-UHFFFAOYSA-N
    • SMILES: S(C(F)F)(C1C=CC(C#N)=CC=1F)(=O)=O

Computed Properties

  • Exact Mass: 234.99148403g/mol
  • Monoisotopic Mass: 234.99148403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.3Ų

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Additional information on 4-difluoromethanesulfonyl-3-fluorobenzonitrile

Comprehensive Overview of 4-Difluoromethanesulfonyl-3-fluorobenzonitrile (CAS No. 2167532-89-8)

The chemical compound 4-difluoromethanesulfonyl-3-fluorobenzonitrile (CAS No. 2167532-89-8) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This fluorinated benzonitrile derivative is characterized by the presence of a difluoromethanesulfonyl group, which enhances its reactivity and stability under various conditions. Researchers and industry professionals are increasingly exploring its utility in drug discovery and material science, making it a subject of interest in both academic and industrial settings.

One of the key reasons behind the growing popularity of 4-difluoromethanesulfonyl-3-fluorobenzonitrile is its role as a building block in synthetic chemistry. The compound's fluorine-rich structure allows it to participate in a wide range of reactions, including nucleophilic substitutions and cross-coupling reactions. This versatility has led to its use in the development of novel bioactive molecules, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential in creating enzyme inhibitors and receptor modulators, which are critical for treating various diseases.

In addition to its pharmaceutical applications, 4-difluoromethanesulfonyl-3-fluorobenzonitrile is also being investigated for its use in advanced materials. The compound's ability to form stable heterocyclic frameworks makes it a valuable candidate for designing high-performance polymers and electronic materials. With the rise of green chemistry and sustainable synthesis, researchers are particularly interested in optimizing the production process of this compound to minimize environmental impact. This aligns with the broader industry trend toward eco-friendly chemical manufacturing.

Another area where 4-difluoromethanesulfonyl-3-fluorobenzonitrile shows promise is in agrochemical innovation. Its fluorinated sulfonyl moiety has been linked to enhanced pesticidal activity, making it a potential candidate for next-generation crop protection agents. As global demand for food security increases, the development of more efficient and environmentally benign agrochemicals has become a priority. This compound's unique properties position it as a viable option for addressing these challenges.

From a market perspective, the demand for 4-difluoromethanesulfonyl-3-fluorobenzonitrile is expected to grow steadily, driven by its diverse applications and the increasing focus on fluorine chemistry. Companies specializing in fine chemicals and custom synthesis are actively expanding their portfolios to include this compound, catering to the needs of pharmaceutical and agrochemical clients. Furthermore, advancements in analytical techniques have enabled more precise characterization of its properties, facilitating its adoption in high-value applications.

For researchers and industry professionals seeking reliable information on 4-difluoromethanesulfonyl-3-fluorobenzonitrile, it is essential to consider its safety data and handling protocols. While the compound is not classified as hazardous under standard regulations, proper laboratory practices should always be followed to ensure safe usage. Additionally, staying updated on the latest synthetic methodologies and application studies can provide valuable insights into its full potential.

In conclusion, 4-difluoromethanesulfonyl-3-fluorobenzonitrile (CAS No. 2167532-89-8) represents a fascinating example of how fluorinated compounds can drive innovation across multiple industries. Its versatility, combined with the growing emphasis on sustainable chemistry and high-value applications, ensures that it will remain a topic of interest for years to come. Whether you are a chemist, a materials scientist, or an agrochemical researcher, understanding this compound's properties and potential can open new avenues for exploration and discovery.

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